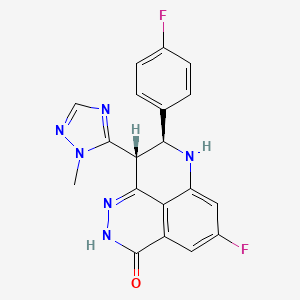

Ido-IN-6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

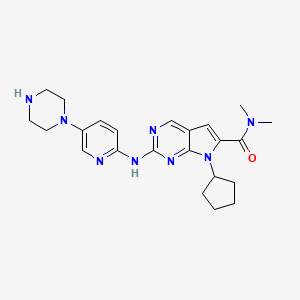

Ido-IN-6, also known as NLG-1486, is an inhibitor of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that catalyzes the oxidation of indoleamine (tryptophan) to kynurenine . It has an IC50 value of less than 1 μM .

Chemical Reactions Analysis

This compound, as an IDO inhibitor, plays a role in the tryptophan-kynurenine pathway. The IDO enzyme catalyzes the degradation of tryptophan, an essential amino acid, into kynurenine . The inhibition of this pathway by this compound can have significant effects on various biological processes .Applications De Recherche Scientifique

IDO and Lung Cancer

IDO is identified as a key driver of lung cancer and metastasis development. Inhibiting IDO can result in reduced lung tumor burden and improved survival, suggesting its potential as a therapeutic target in lung cancer treatment (Smith et al., 2012).

IDO in Cancer Progression

IDO plays a central role in malignant development and progression. It supports pathogenic inflammatory processes and engenders immune tolerance to tumor antigens. Inhibitors of IDO have shown anticancer activity in preclinical studies (Prendergast et al., 2014).

IDO and Tumor Microenvironment

IDO's presence in the tumor microenvironment is significant for immune suppression, and its inhibition can be effective in cancer immunotherapy. This includes novel IDO inhibitors and nano-drug delivery systems being researched (Zulfiqar et al., 2017).

IDO and Ovarian Cancer

High expression of IDO in ovarian cancer cells correlates with reduced survival and increased peritoneal dissemination. Inhibition of IDO can counteract these effects, suggesting its role in ovarian cancer progression and potential as a therapeutic target (Inaba et al., 2009).

IDO in Glioblastoma Therapy

In glioblastoma, IDO inhibition can enhance the efficacy of chemo-radiation therapy by promoting complement-dependent tumor destruction (Li et al., 2014).

IDO and Immune Regulation

IDO-specific cytotoxic T cells can regulate immune responses by eliminating suppressive cells, impacting the balance between different types of T cells and influencing cytokine production. This highlights the broader impact of IDO on immune regulation (Sørensen et al., 2011).

Mécanisme D'action

Ido-IN-6 acts by inhibiting the IDO enzyme, thereby affecting the tryptophan-kynurenine pathway. This pathway is involved in immunosuppression, and its inhibition can lead to changes in the immune response. The depletion of tryptophan and the accumulation of kynurenine can inhibit immune cell effector functions and/or facilitate T cell death .

Orientations Futures

Propriétés

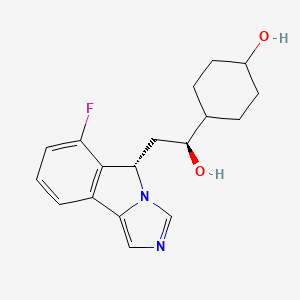

IUPAC Name |

4-[(1S)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-VDPJLGHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)